molecular formula C18H21N3O4S B2670994 2-((1H-indol-3-yl)thio)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide CAS No. 2034204-08-3

2-((1H-indol-3-yl)thio)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide

Cat. No. B2670994
CAS RN: 2034204-08-3
M. Wt: 375.44
InChI Key: LYGLECNUXUNUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSSO (disuccinimidyl sulfoxide) crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .


Synthesis Analysis

In a study, new 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives linked with the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety were synthesized .


Molecular Structure Analysis

The molecular structure of DSSO crosslinker is represented by the empirical formula C14H16N2O9S .


Physical And Chemical Properties Analysis

The DSSO crosslinker is available in powder form and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antiallergic Agents

Compounds with indole structures have been investigated for their antiallergic properties. Research has shown that certain N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides exhibit significant antiallergic activities. These compounds were synthesized through various chemical processes and tested for their efficacy in inhibiting histamine release and interleukin production, showing potential as novel antiallergic compounds (Menciu et al., 1999).

Insecticidal Assessment

Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against cotton leafworm, Spodoptera littoralis. These compounds, including 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives, exhibit potential as insecticidal agents, highlighting the versatility of such structures in developing agricultural chemicals (Fadda et al., 2017).

Radiolabeling and Biological Evaluation

Compounds with acetamide derivatives have been explored for radiolabeling and biological evaluation. A study demonstrated the synthesis and successful radioiodination of a novel dipeptide attached to a triazole-pyridine moiety. This compound showed promising antimicrobial activity and potential as a new imaging agent for brain SPECT, indicating the applicability of such structures in diagnostic medicine and drug development (Abdel-Ghany et al., 2013).

Antimicrobial and Antioxidant Agents

The synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties has shown potent antimicrobial and antioxidant activities. These compounds, including specific acetamide derivatives, were evaluated against various bacteria and fungi, exhibiting significant antimicrobial properties. Some compounds also displayed good antioxidant activity, underscoring the potential of such structures in developing new therapeutic agents (Naraboli & Biradar, 2017).

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-16(12-26-15-11-20-14-4-2-1-3-13(14)15)19-7-9-25-10-8-21-17(23)5-6-18(21)24/h1-4,11,20H,5-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGLECNUXUNUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide

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